Tetrafluorophthalic anhydride
Overview
Description
Tetrafluorophthalic anhydride (TFPA) is a solid substance . It is also known as 4,5,6,7-Tetrafluoro-1,3-isobenzofurandione . The molecular formula of TFPA is C8F4O3 .
Synthesis Analysis
The synthesis of TFPA involves the treatment of an excess of amine with the highly electrophilic tetrafluorophthalic anhydride, leading to an addition product .Molecular Structure Analysis
The molecular structure of TFPA consists of 16 bonds in total, including 16 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), and 1 anhydride .Chemical Reactions Analysis
TFPA is a reactive species that transforms a substrate into a new chemical product . It is used in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules .Physical And Chemical Properties Analysis
TFPA has a molecular weight of 220.08 g/mol . It is a solid at 20 degrees Celsius . The exact mass and monoisotopic mass of TFPA are 219.97835651 g/mol .Scientific Research Applications
Polymer Synthesis
Tetrafluorophthalic anhydride is widely used in the synthesis of polymers, particularly polyimides . Polyimides are high-performance polymers known for their thermal stability, mechanical properties, and chemical resistance. The introduction of tetrafluorophthalic anhydride into polyimide structures can enhance these properties, making them suitable for advanced applications such as in the electronics industry for flexible circuits and as insulating materials.
Electronics
In the field of electronics, tetrafluorophthalic anhydride plays a crucial role in the manufacturing of semiconducting materials . It is used in the synthesis of perfluoropentacene, a potential n-type semiconductor for organic field-effect transistors (OFETs), which are essential components in various electronic devices.
Medicine
While direct applications in medicine are not extensively documented, the chemical properties of tetrafluorophthalic anhydride suggest potential uses in the development of medical polymers and drug delivery systems. Its ability to form stable, biocompatible polymers could be leveraged in creating new materials for medical implants or coatings .
Materials Science
Tetrafluorophthalic anhydride is instrumental in materials science, particularly in the development of advanced composite materials . These composites can be used to create lightweight and durable components for various applications, including automotive and aerospace engineering.
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis, where it is used to introduce fluorinated phthalic structures into molecules . Such structures are beneficial in creating compounds with enhanced stability and unique reactivity, which are useful in developing new chemical entities and materials.
Environmental Science
Tetrafluorophthalic anhydride’s role in environmental science is not directly established, but its derivatives and related compounds are studied for their potential in creating environmentally friendly materials and processes .
Energy Storage
Although not directly linked to energy storage, the structural properties of tetrafluorophthalic anhydride-derived polymers suggest potential applications in the development of materials for energy storage systems, such as batteries and capacitors .
Aerospace
In aerospace, the high-performance polymers synthesized using tetrafluorophthalic anhydride can be utilized to create components that withstand extreme conditions, contributing to the advancement of aerospace materials and technology .
Nanotechnology
Tetrafluorophthalic anhydride may also find applications in nanotechnology, particularly in the creation of nanocomposites and nanostructured materials that require the integration of fluorinated compounds to achieve desired properties .
Mechanism of Action
Target of Action
Tetrafluorophthalic anhydride is a chemical compound used in various applications, including as a monomer in the synthesis of polymers . .
Mode of Action
The mode of action of tetrafluorophthalic anhydride is primarily chemical rather than biological. It is used in organic synthesis as a strong acid catalyst, facilitating esterification, condensation, and acylation reactions . The fluorine atoms in the compound enhance its reactivity, making it a potent catalyst.
Result of Action
In the context of organic synthesis, the action of tetrafluorophthalic anhydride results in the acceleration of chemical reactions, leading to the efficient production of desired compounds . .
Future Directions
TFPA is used in the development of novel technologies for small-molecule synthesis. These technologies are driven by the increasing need to efficiently assemble small molecules as potential modulators of therapeutic targets that are emerging from genomics and proteomics .
Relevant Papers One relevant paper discusses the use of TFPA in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules . Another paper discusses the use of TFPA in the lattice-mismatch-free growth of organic heterostructure .
properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDKZDZTHIIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215504 | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorophthalic anhydride | |
CAS RN |
652-12-0 | |
Record name | Tetrafluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetrafluorophthalic anhydride (C8F4O3) has a molecular weight of 216.07 g/mol. Its structure comprises a phthalic anhydride core with four fluorine atoms substituted on the benzene ring. Spectroscopic data, including 19F and 13C NMR, is crucial for characterizing this compound and its derivatives. [, ]
A: Tetrafluorophthalic anhydride serves as a valuable building block in organic synthesis. It readily reacts with primary amines to yield either tetrafluorophthalimides or ammonium tetrafluorophthalamates, depending on the reaction conditions. [] It also undergoes thermal decarboxylation to produce tetrafluorobenzamides, further diversifying its synthetic utility. []
A: The compound is a key precursor in synthesizing Polymers of Intrinsic Microporosity (PIMs). [] Reacting tetrafluorophthalic anhydride with aromatic diamines forms fluorinated monomers. These monomers, in turn, polymerize with compounds like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl spirobisindane to yield PIMs. These polymers exhibit potential in applications like catalysis due to their porous structure. []
A: Research has explored the antiangiogenic activity of polyfluorinated benzamides derived from tetrafluorophthalic anhydride. [] While various structural modifications retain biological activity, further research is needed to elucidate their specific mechanisms and potential therapeutic applications.
A: Researchers have utilized tetrafluorophthalic anhydride in matrix isolation studies to generate and characterize perfluorinated ortho-benzyne (1,2-didehydro-3,4,5,6-tetrafluorobenzene). [] This reactive intermediate, formed via UV photolysis of the anhydride in argon matrices, provides valuable insights into the reactivity and properties of benzyne species.
ANone: While the provided research doesn't delve into the environmental impact of tetrafluorophthalic anhydride, responsible handling and disposal are crucial for any chemical compound. Further research into its ecotoxicological effects and degradation pathways is essential to inform sustainable practices.
A: 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid was synthesized via the condensation of tetrafluorophthalic anhydride with 2,4-difluoroaniline. [] X-ray crystallography revealed the presence of two crystallographically unique molecules in the asymmetric unit, highlighting the conformational flexibility of this derivative. []
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